molecular formula C8H14O B6148313 4-methyl-1-oxaspiro[2.5]octane CAS No. 53955-82-1

4-methyl-1-oxaspiro[2.5]octane

Cat. No. B6148313
CAS RN: 53955-82-1
M. Wt: 126.2
InChI Key:
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Description

4-Methyl-1-oxaspiro[2.5]octane (also known as 4-MOSO, 4-Methyl-1-oxaspirodecane, and 4-Methyl-1-oxaspiro-2.5-octane) is an organic compound that is used in the synthesis of various compounds and materials. It is a versatile and useful building block for a variety of applications, including drug synthesis, medicinal chemistry, and materials science. 4-MOSO is a symmetrical, eight-membered ring system with an oxygen atom in the center. It has been used in a wide range of synthetic transformations and has been found to be a useful intermediate for the synthesis of a variety of compounds.

Scientific Research Applications

4-MOSO has been used in a wide range of scientific research applications. It has been used as a starting material in the synthesis of various drugs, including analgesics, anti-inflammatory drugs, and anti-ulcer drugs. It has also been used as an intermediate in the synthesis of a variety of materials, including polymers, surfactants, and catalysts. In addition, 4-MOSO has been used in the synthesis of a variety of organic compounds, including amino acids, peptides, and nucleosides.

Mechanism of Action

The mechanism of action of 4-MOSO is not fully understood. However, it is believed that the oxygen atom in the center of the ring acts as a Lewis acid, which facilitates the formation of covalent bonds between the carbon atoms of the ring. This allows the ring to act as a nucleophile in a variety of reactions, including acylations, alkylations, and condensations.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MOSO are not well understood. However, it has been shown to be non-toxic in laboratory animals, and it has been used as an intermediate in the synthesis of a variety of drugs, including analgesics, anti-inflammatory drugs, and anti-ulcer drugs.

Advantages and Limitations for Lab Experiments

The main advantages of using 4-MOSO in laboratory experiments are its low toxicity and its versatility as a synthetic intermediate. It is relatively stable and can be stored for long periods of time without degradation. Additionally, it can be used as a starting material in a wide range of synthetic reactions. The main limitation of 4-MOSO is its low solubility in organic solvents, which can make it difficult to use in certain reactions.

Future Directions

There are a number of potential future directions for 4-MOSO research. One potential direction is the development of new synthetic methods for the preparation of 4-MOSO derivatives. Additionally, further research could be done to explore the biochemical and physiological effects of 4-MOSO and its derivatives. Finally, further research could be done to explore the use of 4-MOSO in the synthesis of new drugs and materials.

Synthesis Methods

4-MOSO is synthesized from a variety of starting materials. The most common method is the oxidation of 4-methyl-1-pentanol with a strong oxidizing agent such as hydrogen peroxide or sodium hypochlorite. Other methods include the hydrolysis of 4-methyl-1-pentene, the reaction of 4-methyl-1-pentene with an alkali metal, and the reaction of 4-methyl-1-pentene with an acid chloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-methyl-1-oxaspiro[2.5]octane can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "4-methylcyclohexanone", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "magnesium", "iodine" ], "Reaction": [ "Step 1: Condensation of 4-methylcyclohexanone and ethyl acetoacetate in the presence of sodium ethoxide to form 4-methyl-3-oxocyclohexene-1-carboxylate.", "Step 2: Cyclization of 4-methyl-3-oxocyclohexene-1-carboxylate with acetic anhydride in the presence of sulfuric acid to form 4-methyl-1-oxaspiro[2.5]oct-6-en-3-one.", "Step 3: Reduction of 4-methyl-1-oxaspiro[2.5]oct-6-en-3-one with magnesium in the presence of iodine to form 4-methyl-1-oxaspiro[2.5]octane.", "Step 4: Neutralization of the reaction mixture with sodium bicarbonate and extraction of the product with a suitable solvent." ] }

CAS RN

53955-82-1

Product Name

4-methyl-1-oxaspiro[2.5]octane

Molecular Formula

C8H14O

Molecular Weight

126.2

Purity

95

Origin of Product

United States

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